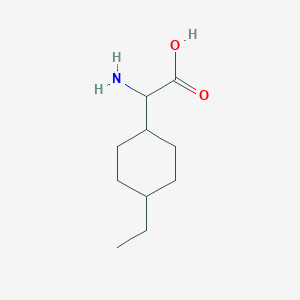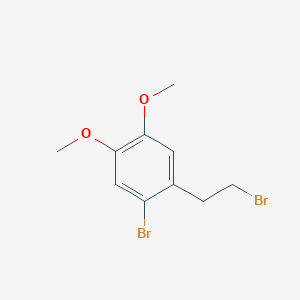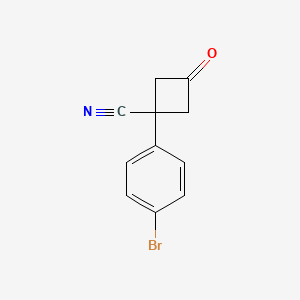
Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate
Descripción general
Descripción
Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate: is an organic compound with the molecular formula C11H11ClO3. It is a derivative of propanoic acid and contains a chloro group, a keto group, and a p-tolyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate can be synthesized through the reaction of p-tolylacetic acid with thionyl chloride to form p-tolylacetyl chloride. This intermediate is then reacted with methyl chloroformate in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as purification through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloro group in Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The p-tolyl group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
- Substitution reactions yield derivatives with different functional groups replacing the chlorine atom.
- Reduction reactions produce alcohols.
- Oxidation reactions result in carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is used to develop potential drug candidates. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Methyl 3-chloro-2-oxo-3-phenylpropanoate: Similar structure but with a phenyl group instead of a p-tolyl group.
Ethyl 3-chloro-2-oxo-3-(p-tolyl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-bromo-2-oxo-3-(p-tolyl)propanoate: Similar structure but with a bromo group instead of a chloro group.
Uniqueness: Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate is unique due to the presence of the p-tolyl group, which can influence its reactivity and the types of reactions it undergoes. The chloro group also provides a site for nucleophilic substitution, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
methyl 3-chloro-3-(4-methylphenyl)-2-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-7-3-5-8(6-4-7)9(12)10(13)11(14)15-2/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZWGZDVQIMLDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Bromo-2-fluorophenyl)methyl]-3-methylpiperazine](/img/structure/B7895852.png)










